Bienvenue dans la boutique en ligne BenchChem!

4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine

EGFR tyrosine kinase structure–activity relationship 4-anilinoquinazoline SAR

4-N-(4-Fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine (CAS 2413212-07-2; molecular formula C₁₈H₁₇FN₄O₂; MW 340.35 g/mol), also designated Afatinib Impurity 6, is a synthetic 4,6-diaminoquinazoline derivative. It belongs to the 4-anilinoquinazoline class of ATP-competitive type I/II kinase inhibitors that target the epidermal growth factor receptor (EGFR) tyrosine kinase family.

Molecular Formula C18H17FN4O2
Molecular Weight 340.4 g/mol
Cat. No. B14769448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine
Molecular FormulaC18H17FN4O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC=C(C=C4)F)N
InChIInChI=1S/C18H17FN4O2/c19-11-1-3-12(4-2-11)23-18-14-7-15(20)17(8-16(14)21-10-22-18)25-13-5-6-24-9-13/h1-4,7-8,10,13H,5-6,9,20H2,(H,21,22,23)
InChIKeyDCBBEFYNODKZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-(4-Fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine – Structural Identity and Class Baseline for Procurement Evaluation


4-N-(4-Fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine (CAS 2413212-07-2; molecular formula C₁₈H₁₇FN₄O₂; MW 340.35 g/mol), also designated Afatinib Impurity 6, is a synthetic 4,6-diaminoquinazoline derivative [1]. It belongs to the 4-anilinoquinazoline class of ATP-competitive type I/II kinase inhibitors that target the epidermal growth factor receptor (EGFR) tyrosine kinase family [2]. The compound features three key structural elements: a 4-fluorophenyl group at the N4-position, a (3S)-tetrahydrofuran-3-yloxy (oxolan-3-yloxy) substituent at the 7-position, and a free primary amine at the 6-position. This combination distinguishes it from clinically approved quinazoline-based EGFR inhibitors and defines its unique profile as both a research tool and an impurity reference standard.

Why 4-N-(4-Fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine Cannot Be Replaced by Generic 4-Anilinoquinazoline Analogs


Within the 4-anilinoquinazoline chemotype, relatively minor structural modifications produce large-magnitude changes in kinase inhibitory potency, selectivity, and binding mechanism. The presence or absence of a meta-chloro substituent on the aniline ring alone can shift EGFR IC₅₀ by approximately two orders of magnitude (from ~20 nM to >1 µM) [1]. Similarly, replacing the 6-acrylamide Michael acceptor with a free amine converts an irreversible covalent inhibitor into a reversible ATP-competitive binder, fundamentally altering target residence time, washout kinetics, and mutant selectivity profiles [2]. The 7-position substituent further modulates aqueous solubility, metabolic stability, and kinase selectivity. These interdependent SAR features mean that compounds differing by a single substituent at positions 4, 6, or 7 are not functionally interchangeable for biological assays, analytical reference standards, or medicinal chemistry campaigns. Procurement decisions must therefore be guided by compound-specific structural and functional evidence.

Quantitative Differentiation Evidence for 4-N-(4-Fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine Relative to Closest Analogs


Aniline Ring 3-Chloro Deletion: Quantified Impact on EGFR Binding Affinity vs. Afatinib and the 3-Chloro-4-fluoroanilino Analog

The target compound bears a 4-fluorophenyl group at N4, lacking the 3-chloro substituent present in Afatinib and its direct diamine analog (CAS 314771-76-1, N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine). Foundational SAR studies by Wakeling et al. demonstrated that among 4-anilinoquinazolines, the most potent EGFR inhibitors (IC₅₀ ≈ 20 nM) carry small non-polar meta substituents such as 3-chloro [1]. The unsubstituted 4-anilinoquinazoline scaffold loses approximately 50-fold or greater potency relative to 3-chloro-substituted analogs [1]. The chloro-substituted direct analog (CAS 314771-76-1) is therefore predicted to exhibit substantially greater EGFR affinity than the target compound, although direct head-to-head biochemical data for this pair have not been published in the open literature. This structural difference is definitive for procurement: researchers requiring a high-affinity quinazoline EGFR binder should select the 3-chloro-4-fluoroanilino analog; those requiring the precise des-chloro impurity for analytical method development or as a scaffold for derivatization should select the target compound.

EGFR tyrosine kinase structure–activity relationship 4-anilinoquinazoline SAR Afatinib impurity profiling

Reversible Binding Mechanism vs. Irreversible Acrylamide-Containing Analogs: Functional Differentiation at the 6-Position

The target compound carries a free primary amine at the 6-position, whereas Afatinib and its close acrylamide-containing analogs (e.g., BDBM330401, US9725439 Example 3) bear a Michael acceptor at this position enabling covalent bond formation with Cys797 of EGFR [1]. This mechanistic difference is quantitative: BDBM330401 achieves EGFR IC₅₀ = 0.200 nM (wild type) and EGFR T790M/L858R IC₅₀ = 0.600 nM through irreversible inhibition [1]; a related 6-acrylamide analog with pyrrolidine linker (BDBM330404) shows EGFR IC₅₀ = 52.1 nM [2]. In contrast, 6-amino-substituted 4-anilinoquinazolines lacking the warhead function as reversible inhibitors with EGFR autophosphorylation IC₅₀ values in the 0.1–1 µM range [3]. The target compound's free 6-NH₂ group also serves as a versatile synthetic handle for further derivatization (e.g., urea, amide, or reductive amination), a capability absent in the acrylamide-closed analogs. For procurement, this means the target compound is suitable as a reversible-inhibition control, a chemical biology probe scaffold, or a synthetic intermediate—roles that Afatinib and its irreversible analogs cannot fulfill.

covalent inhibitor reversible kinase inhibitor Michael acceptor 6-acrylamide quinazoline target residence time

7-Tetrahydrofuran-3-yloxy vs. 7-Methoxy: Physicochemical and Synthetic Differentiation from the Dacomitinib Impurity Analog

The 7-position tetrahydrofuran-3-yloxy group of the target compound (MW 340.35) contrasts with the simpler 7-methoxy substituent found in the closely related Dacomitinib impurity N4-(4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 1562180-31-7; MW 284.29) [1]. The tetrahydrofuranyloxy substituent introduces an additional oxygen atom and a chiral center, increasing molecular weight by 56.06 Da and adding one hydrogen bond acceptor relative to the methoxy analog. Literature on 4-anilinoquinazoline C-7 SAR demonstrates that 7-alkoxy substituents with heterocyclic ethers (such as tetrahydrofuran-3-yloxy) can improve aqueous solubility by up to 500-fold at pH 7.4 compared to neutral 7-alkoxy chains, while also modulating metabolic stability [2]. The chiral tetrahydrofuran ring further enables stereochemical optimization of target engagement. From a procurement perspective, the two compounds serve distinct roles: the 7-methoxy analog is a Dacomitinib impurity standard, while the 7-tetrahydrofuran-3-yloxy compound is the cognate Afatinib impurity. Researchers cannot substitute one for the other in regulatory impurity profiling or in SAR studies probing 7-position steric and electronic effects.

lipophilicity modulation metabolic stability 7-alkoxyquinazoline solubility synthetic intermediate

Regulatory Identity as Afatinib Impurity 6: Quantitative Analytical Differentiation for Pharmaceutical Quality Control

This compound is specifically designated as Afatinib Impurity 6, a process-related impurity arising during Afatinib synthesis that lacks the 3-chloro substituent and the 6-crotonylamide side chain of the parent drug [1]. It is supplied with certified characterization data (including HPLC purity, NMR, and MS) compliant with regulatory guidelines, and is explicitly indicated for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) [1]. Unlike generic 4-anilinoquinazoline screening compounds, this impurity standard carries a defined regulatory identity with traceability to pharmacopeial standards (USP or EP) upon feasibility [1]. Generic substitution with any other quinazoline derivative would invalidate impurity profiling results, as the compound's specific retention time, relative response factor, and spectral signature are unique to this molecular entity. Procurement of authentic Afatinib Impurity 6 is therefore mandatory for ANDA filers and QC laboratories validating Afatinib manufacturing processes.

impurity reference standard Afatinib ANDA method validation HPLC relative retention pharmaceutical quality control

Predicted Kinase Selectivity Window: Comparison with Dual EGFR/VEGFR-2 4-Fluorophenyl Quinazoline Derivatives

The target compound shares the N4-(4-fluorophenyl) motif with a recently reported series of dual EGFR/VEGFR-2 inhibitors [1]. In that study, compound 4b—a quinazoline-N-4-fluorophenyl derivative with a different substitution pattern at positions 6 and 7—exhibited IC₅₀ values of 68.2 ± 1.54 nM against EGFR and 189 ± 5.66 nM against VEGFR-2 [1]. The target compound, lacking the extended 6,7-substituents that confer VEGFR-2 activity, is predicted to be a selective but low-potency EGFR binder based on the 4,6-diaminoquinazoline SAR framework [2]. The free 6-amino group precludes the potent dual inhibition observed with acrylamide-bearing analogs. This selectivity profile positions the target compound as a cleaner pharmacological tool for studying EGFR-dependent signaling without confounding VEGFR-2 activity—provided that users accept the reduced absolute potency inherent to the des-chloro, des-acrylamide scaffold.

kinase selectivity EGFR vs. VEGFR-2 dual inhibitor quinazoline-4-fluorophenyl anticancer agent design

Recommended Application Scenarios for 4-N-(4-Fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine Based on Differential Evidence


Pharmaceutical ANDA Analytical Method Development and Impurity Profiling of Afatinib

This scenario directly leverages the compound's identity as Afatinib Impurity 6 (CAS 2413212-07-2). The compound is supplied with certified purity, structural characterization (NMR, MS, HPLC), and regulatory-compliant documentation for use as a reference standard in HPLC/UPLC method development, method validation (AMV), and QC release testing of Afatinib drug substance and product [1]. Its unique retention time and spectral signature are essential for system suitability testing and impurity quantification per ICH Q3A guidelines. No other quinazoline analog—including the des-chloro diamine analog (CAS 314771-76-1) or the 7-methoxy analog (CAS 1562180-31-7)—can be substituted, as each elutes at a different retention time and carries a distinct regulatory identity.

Reversible EGFR Inhibition Control in Covalent Inhibitor Mechanistic Studies

Because the target compound carries a free 6-NH₂ group rather than an acrylamide warhead, it binds EGFR reversibly and competitively with ATP, achieving predicted IC₅₀ in the 0.1–1 µM range [2]. This makes it an appropriate reversible-inhibition control in experiments designed to demonstrate the washout-resistant, covalent mechanism of Afatinib (EGFR IC₅₀ = 0.5 nM) or its acrylamide-bearing analogs [3]. Researchers comparing the kinetics of EGFR inhibition, target residence time, or washout recovery between irreversible and reversible quinazoline inhibitors require the target compound as the matched reversible comparator.

Synthetic Intermediate for Derivatization at the 6-Amino Position

The free 6-NH₂ group serves as a versatile handle for installing diverse functional groups via acylation, urea formation, sulfonamide coupling, or reductive amination. This enables medicinal chemistry campaigns to explore novel 6-substituted quinazoline libraries without the constraint of the pre-installed acrylamide present in Afatinib or BDBM330401 [4]. The 7-tetrahydrofuran-3-yloxy group is retained as a solubility- and metabolism-modulating element, consistent with SAR showing that C-7 basic or polar side chains improve aqueous solubility by up to 500-fold [5]. Procurement of the target compound as a synthetic building block therefore offers greater chemical flexibility than purchasing a pre-functionalized, acrylamide-closed analog.

Structure–Activity Relationship Studies on the Contribution of the 3-Chloro Substituent

By comparing the target compound (des-chloro, 4-fluorophenyl only) with its 3-chloro-4-fluoro analog (CAS 314771-76-1) in parallel biochemical or cellular assays, researchers can directly quantify the contribution of the 3-chloro substituent to EGFR binding affinity and kinase selectivity. Published SAR demonstrates that 3-chloro substitution can enhance EGFR potency by approximately 50-fold or more in the 4-anilinoquinazoline series [6]. This head-to-head comparison is only feasible if both the des-chloro (target) and chloro-containing analogs are explicitly procured, rather than relying on extrapolation from structurally dissimilar quinazoline inhibitors.

Quote Request

Request a Quote for 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.